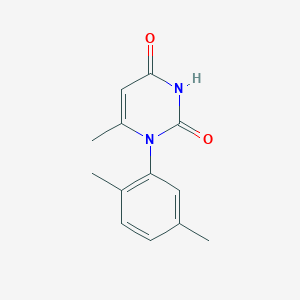

4-氟-N-(2-甲基-4-硝基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- The synthesis of related compounds, such as N-{[(4-nitrophenyl)amino]methyl}benzamide and other benzamide derivatives, typically involves reactions with specific reagents like triethylammonium chloride and 4-nitroaniline in aqueous media. These processes are characterized using spectroscopic methods like 1H-NMR, 13C-NMR, and FTIR spectroscopy (Buzarevski et al., 2014).

Molecular Structure Analysis

- Studies on similar benzamide structures, such as 2-Nitro-N-(4-nitrophenyl)benzamide, have revealed detailed crystal structures. These compounds crystallize in specific space groups, and their molecular structure is determined using single-crystal X-ray diffraction data (Saeed et al., 2008).

Chemical Reactions and Properties

- Benzamide derivatives have been synthesized via various chemical reactions, including ring-opening reactions and treatments with different acids in the presence of catalysts. These reactions are often characterized using spectroscopic techniques and crystal X-ray diffraction (Mohammed Ayoob & Emam Hawaiz, 2023).

Physical Properties Analysis

- The physical properties of related compounds are typically investigated through vibrational spectroscopic studies. For instance, Fourier transform infrared (FT-IR) and FT-Raman spectra of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide have been recorded and analyzed, providing insights into molecular vibrations and interactions (Ushakumari et al., 2008).

Chemical Properties Analysis

- The chemical properties of benzamide derivatives are often explored in the context of their potential biological activities. For example, some N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating a broad spectrum of activity against various microorganisms (Ertan et al., 2007).

科学研究应用

振动光谱和量子化学:Ushakumari 等人(2008 年)研究了密切相关的化合物 4-氟-N-(2-羟基-4-硝基苯基)苯甲酰胺的傅里叶变换红外 (FT-IR) 和 FT-拉曼光谱。他们使用 Gaussian03 量子化学代码集分析了其振动波数和相应的分配,揭示了此类化合物的分子结构和相互作用的见解 (Ushakumari 等人,2008 年).

阿尔茨海默病研究:Kepe 等人(2006 年)利用 4-氟-N-(2-甲基-4-硝基苯基)苯甲酰胺的衍生物结合正电子发射断层扫描 (PET) 来量化阿尔茨海默病患者大脑中的血清素 1A (5-HT1A) 受体密度。这项研究突出了该化合物在神经影像学和理解神经系统疾病中的潜力 (Kepe 等人,2006 年).

用于成像的放射性标记化合物:Lang 等人(1999 年)合成了 WAY 100635 的氟化衍生物,用于成像血清素 1A 受体。这项研究证明了此类化合物在开发用于医学成像的放射性示踪剂中的应用,特别是在研究脑功能方面 (Lang 等人,1999 年).

阿尔茨海默病中的淀粉样斑块成像:Serdons 等人(2009 年)合成了并评估了氟-18 标记的 2-苯基苯并噻唑,一类与 4-氟-N-(2-甲基-4-硝基苯基)苯甲酰胺相关的化合物,作为阿尔茨海默病中淀粉样斑块的潜在成像剂。这项研究对于阿尔茨海默病的早期诊断和治疗监测至关重要 (Serdons 等人,2009 年).

癌症研究和药物开发:Anzini 等人(2008 年)发表的一篇论文探讨了在癌症研究中使用 4-氟-N-(2-甲基-4-硝基苯基)苯甲酰胺衍生物,证明了其作为对传统抗肿瘤剂不敏感的癌症的新型化疗策略的潜力 (Anzini 等人,2008 年).

固相合成应用:Lee 等人(1999 年)的一项研究描述了涉及 4-氟-3-硝基苯甲酸的化合物的固相合成,展示了此类化合物在促进高效且通用的合成方法中的效用 (Lee 等人,1999 年).

属性

IUPAC Name |

4-fluoro-N-(2-methyl-4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3/c1-9-8-12(17(19)20)6-7-13(9)16-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOZMCVNNKGVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259613 |

Source

|

| Record name | 4-Fluoro-N-(2-methyl-4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306743-50-0 |

Source

|

| Record name | 4-Fluoro-N-(2-methyl-4-nitrophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306743-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-(2-methyl-4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5501846.png)

![3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine](/img/structure/B5501847.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)

![3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501864.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)